molecular formula C28H40N2O9 B042489 Antimycin A CAS No. 116095-18-2

Antimycin A

Cat. No. B042489
M. Wt: 548.6 g/mol
InChI Key: UIFFUZWRFRDZJC-SBOOETFBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Antimycin A, also known as Fintrol, is a secondary metabolite produced by Streptomyces bacteria . It is an antibiotic complex that consists of at least four components of closely related structure . It has been used primarily for its toxicity towards a number of pathogenic fungi and as a fish poison for the removal of undesirable fish from lakes and ponds .


Molecular Structure Analysis

Antimycin A has a complex structure built on a nine-membered dilactone ring containing one alkyl, one acyloxy, two amide groups, and a formamido group . Its chemical formula is C28H40N2O9 and its molecular weight is 548.633 g/mol .


Chemical Reactions Analysis

Antimycin A is known to be thermally unstable . A method based on the pyrolysis of the Antimycin A complex and subsequent gas liquid chromatography of the pyrolysate has been used for the qualitative and semiquantitative analysis of the components present in the Antimycin A complex .


Physical And Chemical Properties Analysis

Antimycin A is supplied as a lyophilized powder . It is soluble in DMSO at 35 mg/mL or ethanol at 50 mg/mL .

Scientific Research Applications

  • Cell Apoptosis : Antimycin A is effective in generating reactive oxygen species (ROS), depleting GSH content, and inducing apoptosis in various cell types, including HeLa cells, human lung cancer A549 cells, As4.1 juxtaglomerular cells, and differentiated PC12 cell lines. This makes it a valuable tool in cancer research and cell biology studies (Park et al., 2007) (Han et al., 2008) (Park et al., 2007) (Lanju et al., 2014).

  • Mitochondrial Function : Its role as a mitochondrial respiratory chain inhibitor is well-documented. It prevents the formation of ubisemiquinol in the mitochondrial respiratory chain and affects electron transfer, which is critical in studying mitochondrial functions and energy production (Esposti & Lenaz, 1982) (Bowyer & Trumpower, 1981).

  • Embryo Development : It inhibits growth and metabolism in early chick embryos, suggesting potential applications in developmental biology (Mckenzie & Ebert, 1960).

  • Photosynthesis Research : Antimycin A-like compounds inhibit cyclic electron transport in chloroplasts, which is valuable in researching photosynthesis and energy transfer in plants (Taira et al., 2013).

  • Potential as Anticancer Agent : Recent studies have explored the potential of Antimycin A as an anticancer drug, especially when combined with existing chemotherapy drugs. It inhibits mitochondrial anti-apoptotic proteins, which are targets in cancer therapy (Seipke & Hutchings, 2013).

  • Fishery Management : Antimycin A is also used as a fish management tool in North America, indicating its ecological applications. Its use in controlling fish populations is being studied for potential re-registration, considering its environmental impact and effectiveness (Finlayson et al., 2002).

Safety And Hazards

Antimycin A is classified as an extremely hazardous substance . It is fatal if swallowed or in contact with skin . It is also very toxic to aquatic life .

Future Directions

Antimycin A has been used in research models to study mitochondrial respiration and superoxide production . It has also been identified as a c-Myc degradation accelerator, which may have implications for cancer therapy .

properties

IUPAC Name

[(2R,3S,6S,7R,8R)-3-[(3-formamido-2-hydroxybenzoyl)amino]-8-hexyl-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40N2O9/c1-6-7-8-9-11-20-25(39-22(32)14-16(2)3)18(5)38-28(36)23(17(4)37-27(20)35)30-26(34)19-12-10-13-21(24(19)33)29-15-31/h10,12-13,15-18,20,23,25,33H,6-9,11,14H2,1-5H3,(H,29,31)(H,30,34)/t17-,18+,20-,23+,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIFFUZWRFRDZJC-SBOOETFBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@@H]1[C@H]([C@@H](OC(=O)[C@H]([C@H](OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40N2O9
Record name ANTIMYCIN A
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4866
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3058668
Record name Antimycin A1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3058668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

548.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Antimycin a is a solid. Specific uses for Antimycin A were not found. Antimycin A1,and Antimycin A3 are reported as antibiotics produced by Streptomyces for use as a fungicide and possibly as an insecticide and miticide. Registered only as a pesticide in the U.S. (EPA, 1998), White to light yellow solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] Formulated as a liquid with 23% active product; [Reference #1]
Record name ANTIMYCIN A
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4866
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Antimycin A
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19037
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

Soluble in alcohol, ether, acetone, chloroform; slightly soluble in benzene, carbon tetrachloride, petroleum ether. Insoluble in water.
Record name ANTIMYCIN A
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6417
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Oxidative phosphorylation can be affected by several chemical agents. ...Antimycin A blocks electron transport between coenzyme Q and cytochrome c.
Record name ANTIMYCIN A
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6417
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

antimycin A1

Color/Form

Crystals

CAS RN

1397-94-0, 116095-18-2, 642-15-9
Record name ANTIMYCIN A
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4866
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Butanoic acid, 3-methyl-, (2R,3S,6S,7R,8R)-3-[[3-(formylamino)-2-hydroxybenzoyl]amino]-8-hexyl-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116095-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Antimycin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001397940
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Antimycin A1b
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116095182
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Antimycin A1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3058668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-formamidosalicylamido)-8-hexyl-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl isovalerate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.347
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-[(3-Formamido-2-hydroxybenzoyl)amino]-8-hexyl-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl 3-methylbutanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ANTIMYCIN A1B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75G3NMU1TS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ANTIMYCIN A
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6417
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

300.2 °F (EPA, 1998), 139-140 °C
Record name ANTIMYCIN A
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4866
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ANTIMYCIN A
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6417
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Antimycin A
Reactant of Route 2
Antimycin A
Reactant of Route 3
Reactant of Route 3
Antimycin A
Reactant of Route 4
Antimycin A
Reactant of Route 5
Reactant of Route 5
Antimycin A
Reactant of Route 6
Antimycin A

Citations

For This Compound
48,100
Citations
BR Dunshee, C Leben, GW Keitt… - Journal of the American …, 1949 - ACS Publications
… Active antimycin A cannot be recovered from such solutions. Alcoholic solutions of antimycin A appear to be stable indefinitely … than antimycin A are present in the crude ethanol extract. …
Number of citations: 187 pubs.acs.org
SP Tzung, KM Kim, G Basañez, CD Giedt, J Simon… - Nature cell …, 2001 - nature.com
… Computational molecular docking analysis predicted that antimycin A interacts with the Bcl-… that antimycin A and a Bak BH3 peptide bind competitively to recombinant Bcl-2. Antimycin A …
Number of citations: 589 www.nature.com
JS Rieske - Mechanism of action, 1967 - Springer
… All chemical species of antimycin A differ only quantitatively in biological and biochemical activity; therefore, unless noted otherwise this article will employ the general term antimycin A …
Number of citations: 41 link.springer.com
N Tokutake, H Miyoshi, T Satoh, T Hatano… - Biochimica et Biophysica …, 1994 - Elsevier
… and cj were somewhat different from those of natural antimycin A, indicating that the 3-… antimycin A. It is concluded that both the 3-formylamino group and the phenolic OH of antimycin A …
Number of citations: 54 www.sciencedirect.com
H Miyoshi, N Tokutake, Y Imaeda, T Akagi… - … et Biophysica Acta (BBA …, 1995 - Elsevier
… of synthetic antimycin A analogues, we propose a tentative model for antimycin A binding in … Structure of the natural antimycin A 3 and synthetic antimycin A analogues studied. The …
Number of citations: 67 www.sciencedirect.com
A Alexandre, AL Lehninger - Biochimica et Biophysica Acta (BBA) …, 1984 - Elsevier
… electron carriers to create bypasses around the antimycin A block of electron flow, an … -c oxidoreductase prior to the point of action of antimycin A, whereas in the case of the DCIP bypass…
Number of citations: 95 www.sciencedirect.com
ML Campo, KW Kinnally, H Tedeschi - Journal of Biological Chemistry, 1992 - Elsevier
… -clampstudy, we found antimycin A in low medium was 230 mM … Mitoplasts antimycin A concentrations (eg 10 PM) facilitated … the effect of the respiratory inhibitor antimycin A (AA) on the …
Number of citations: 104 www.sciencedirect.com
M Labs, T Rühle, D Leister - Photosynthesis research, 2016 - Springer
… , antimycin A has been used since 1963, when ferredoxin was found to be the electron donor of the pathway. In 2013, antimycin A was … using the perspective of antimycin A as a crucial …
Number of citations: 37 link.springer.com
WC Liu, FM Strong - Journal of the American Chemical Society, 1959 - ACS Publications
… water:ethanol:acetone (7:2:1 by volume) was used throughout this work for examining various preparations of the antimycin A complex, for detecting components in the countercurrent …
Number of citations: 52 pubs.acs.org
JS Rieske, SH Lipton, H Baum, HI Silman - Journal of Biological Chemistry, 1967 - ASBMB
… In the first procedure, tritiumlabeled antimycin A was extracted from its binding to Complex … -bound antimycin A was extracted by either reagent. The acetoneextracted antimycin A was …
Number of citations: 79 www.jbc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.